molecular formula C10H9N3O2Se B115680 1-Methyl-5-nitro-2-(phenylseleno)-1H-imidazole CAS No. 141363-30-6

1-Methyl-5-nitro-2-(phenylseleno)-1H-imidazole

Cat. No. B115680
M. Wt: 282.17 g/mol
InChI Key: OZOWCRVMDYALHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-nitro-2-(phenylseleno)-1H-imidazole is a chemical compound with the molecular formula C10H8N4NO2Se. It is a nitroimidazole derivative that has been extensively studied for its potential use in cancer treatment. This compound has been shown to have promising anti-tumor activity in preclinical studies, making it a potential candidate for further development as a cancer therapy.

Mechanism Of Action

The exact mechanism of action of 1-Methyl-5-nitro-2-(phenylseleno)-1H-imidazole is not fully understood. However, it is believed to act by generating reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death. This compound has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, leading to DNA damage and cell death.

Biochemical And Physiological Effects

1-Methyl-5-nitro-2-(phenylseleno)-1H-imidazole has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Methyl-5-nitro-2-(phenylseleno)-1H-imidazole in lab experiments is its potent anti-tumor activity. This compound has been shown to have activity against a variety of cancer cell lines, making it a useful tool for studying cancer biology. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal dose and duration of treatment to minimize toxicity while maximizing anti-tumor activity.

Future Directions

There are several future directions for research on 1-Methyl-5-nitro-2-(phenylseleno)-1H-imidazole. One area of research is the development of more potent analogs of this compound with improved pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict response to treatment with this compound. Additionally, further studies are needed to determine the optimal dosing regimen and combination therapies for this compound in cancer treatment.

Synthesis Methods

The synthesis of 1-Methyl-5-nitro-2-(phenylseleno)-1H-imidazole involves the reaction of 1-methyl-5-nitroimidazole with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the chlorine atom by the imidazole nitrogen, followed by elimination of hydrochloric acid to form the final product.

Scientific Research Applications

1-Methyl-5-nitro-2-(phenylseleno)-1H-imidazole has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells.

properties

CAS RN

141363-30-6

Product Name

1-Methyl-5-nitro-2-(phenylseleno)-1H-imidazole

Molecular Formula

C10H9N3O2Se

Molecular Weight

282.17 g/mol

IUPAC Name

1-methyl-5-nitro-2-phenylselanylimidazole

InChI

InChI=1S/C10H9N3O2Se/c1-12-9(13(14)15)7-11-10(12)16-8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

OZOWCRVMDYALHG-UHFFFAOYSA-N

SMILES

CN1C(=CN=C1[Se]C2=CC=CC=C2)[N+](=O)[O-]

Canonical SMILES

CN1C(=CN=C1[Se]C2=CC=CC=C2)[N+](=O)[O-]

Other CAS RN

141363-30-6

synonyms

1-Methyl-5-nitro-2-(phenylseleno)-1H-imidazole

Origin of Product

United States

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